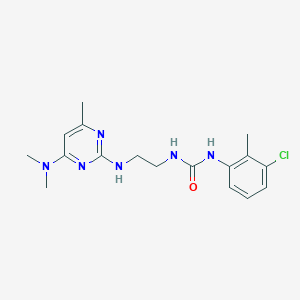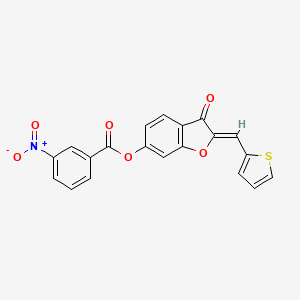
4-amino-5-phényl-2,3-dihydro-1H-pyrazol-3-one dihydrochlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various important bioactive compounds, including celecoxib (a nonsteroidal anti-inflammatory drug) and rimonabant (an anti-obesity drug) .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with α,β-unsaturated carbonyls . For example, 5-aminopyrazoles can be synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates .Molecular Structure Analysis
Pyrazoles are aromatic compounds and are part of a larger class of azoles. The nitrogen atoms in the pyrazole ring contribute to its aromaticity through a process called nitrogen inversion .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including alkylation, acylation, sulfonation, and halogenation .Physical and Chemical Properties Analysis
Pyrazoles are typically crystalline solids at room temperature. They are polar compounds and thus have good solubility in polar solvents like water .Applications De Recherche Scientifique
Activité antimicrobienne
Le 4-amino-5-phényl-2,3-dihydro-1H-pyrazol-3-one dihydrochlorure et ses dérivés ont montré un potentiel antimicrobien significatif . Les composés ayant un substituant m-chloro sur la partie benzaldéhyde ont montré un potentiel antimicrobien .
Activité anticancéreuse
Ces composés se sont également révélés présenter un potentiel anticancéreux . Les composés ayant des groupes chloro, méthoxy et hydroxyle ont montré un potentiel anticancéreux .
Activité antioxydante
Le composé a été synthétisé et évalué pour son activité antioxydante . De tous les composés testés, le composé (5b) a été le plus actif à toutes les concentrations par rapport à l'acide ascorbique standard avec une valeur IC50 de 5,84 μg/ml .
Activité antivirale
Les dérivés de l'indole, qui sont structurellement similaires aux dérivés de la pyrazolone, ont montré une activité antivirale . Des dérivés de 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide de l'indole ont été préparés et étudiés in vitro pour leur activité antivirale dans un large éventail de virus à acide ribonucléique (ARN) et à acide désoxyribonucléique (ADN) .
Activité anti-inflammatoire
L'antipyrine (2,3-diméthyl-1-phényl-3-pyrazolin-5-one) a été le premier dérivé de la pyrazolone utilisé dans la prise en charge de la douleur et de l'inflammation .
Stimulants et sédatifs du SNC
Un grand nombre de systèmes cycliques contenant du 1,2,4-triazole ont été incorporés dans une grande variété de candidats médicaments thérapeutiquement intéressants, notamment des stimulants et des sédatifs du SNC .
Activité antipyrétique
L'antipyrine et les dérivés de la 4-aminoantipyrine possèdent une activité antipyrétique .
Activité analgésique
Ces composés se sont également révélés avoir une activité analgésique .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-amino-5-phenyl-1,2-dihydropyrazol-3-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.2ClH/c10-7-8(11-12-9(7)13)6-4-2-1-3-5-6;;/h1-5H,10H2,(H2,11,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHFGCHEPKXZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[[4-(4-methoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2562583.png)
![Methyl 2-[2-(2-bromobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562584.png)
![Ethyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562585.png)
![7-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2562586.png)
![4-[3-(Benzenesulfonyl)quinolin-4-yl]morpholine](/img/structure/B2562590.png)
![N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2562592.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((R)-3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B2562595.png)
![1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one](/img/structure/B2562597.png)

![(1R,2R,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol-A13086](/img/structure/B2562600.png)

![3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone](/img/structure/B2562602.png)

